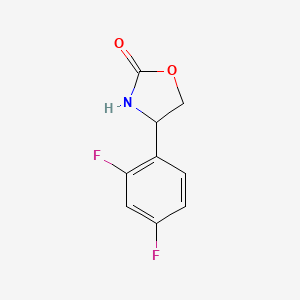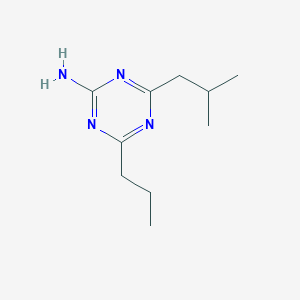![molecular formula C10H17Cl4N3 B13624052 1-[1-(5-Chloropyridin-2-yl)pyrrolidin-3-yl]methanaminetrihydrochloride](/img/structure/B13624052.png)
1-[1-(5-Chloropyridin-2-yl)pyrrolidin-3-yl]methanaminetrihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(5-Chloropyridin-2-yl)pyrrolidin-3-yl]methanaminetrihydrochloride is a chemical compound that features a pyrrolidine ring substituted with a chloropyridine moiety
Méthodes De Préparation
The synthesis of 1-[1-(5-Chloropyridin-2-yl)pyrrolidin-3-yl]methanaminetrihydrochloride typically involves the reaction of 5-chloropyridine with a pyrrolidine derivative. The process may include steps such as amination, cyclization, and subsequent purification to obtain the desired product. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, using techniques such as solvent extraction and recrystallization .
Analyse Des Réactions Chimiques
1-[1-(5-Chloropyridin-2-yl)pyrrolidin-3-yl]methanaminetrihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and varying temperatures and pressures to control the reaction kinetics
Applications De Recherche Scientifique
1-[1-(5-Chloropyridin-2-yl)pyrrolidin-3-yl]methanaminetrihydrochloride has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding, providing insights into biochemical pathways.
Medicine: It has potential therapeutic applications, including the development of drugs targeting specific receptors or enzymes.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 1-[1-(5-Chloropyridin-2-yl)pyrrolidin-3-yl]methanaminetrihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to changes in biochemical pathways, ultimately resulting in the desired therapeutic or biochemical effect .
Comparaison Avec Des Composés Similaires
1-[1-(5-Chloropyridin-2-yl)pyrrolidin-3-yl]methanaminetrihydrochloride can be compared with other similar compounds, such as:
1-(5-Chloropyridin-2-yl)pyrrolidin-2-one: This compound features a similar pyrrolidine ring but differs in its functional groups, leading to distinct chemical properties and applications.
3-Iodopyrroles: These compounds share the pyrrolidine core but have different substituents, resulting in varied reactivity and biological activity.
Pyrrolidin-2-ones:
Propriétés
Formule moléculaire |
C10H17Cl4N3 |
|---|---|
Poids moléculaire |
321.1 g/mol |
Nom IUPAC |
[1-(5-chloropyridin-2-yl)pyrrolidin-3-yl]methanamine;trihydrochloride |
InChI |
InChI=1S/C10H14ClN3.3ClH/c11-9-1-2-10(13-6-9)14-4-3-8(5-12)7-14;;;/h1-2,6,8H,3-5,7,12H2;3*1H |
Clé InChI |
IEWRMMYCODEUJZ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC1CN)C2=NC=C(C=C2)Cl.Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-7-cyclopropylimidazo[1,2-a]pyridine](/img/structure/B13623979.png)



![[4-(2-Methoxypropan-2-yl)phenyl]methanamine](/img/structure/B13624001.png)








![Pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine](/img/structure/B13624045.png)
